molecular formula C8H18Cl2N2 B8190143 trans-Decahydro-quinoxaline dihydrochloride

trans-Decahydro-quinoxaline dihydrochloride

Cat. No.: B8190143
M. Wt: 213.15 g/mol
InChI Key: FQDPEXGWNMIMGR-FOMWZSOGSA-N
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Description

trans-Decahydro-quinoxaline dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a white solid with a molecular weight of 213.15 g/mol . This compound is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Decahydro-quinoxaline dihydrochloride typically involves the hydrogenation of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures . The resulting decahydroquinoxaline is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

trans-Decahydro-quinoxaline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-Decahydro-quinoxaline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-Decahydro-quinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    Pthalazine: Another nitrogen-containing heterocyclic compound with similar structural features.

    Quinazoline: A compound with a benzene ring fused to a pyrimidine ring, known for its medicinal properties.

    Cinnoline: A heterocyclic compound with a benzene ring fused to a pyridazine ring.

Uniqueness

trans-Decahydro-quinoxaline dihydrochloride is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDPEXGWNMIMGR-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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